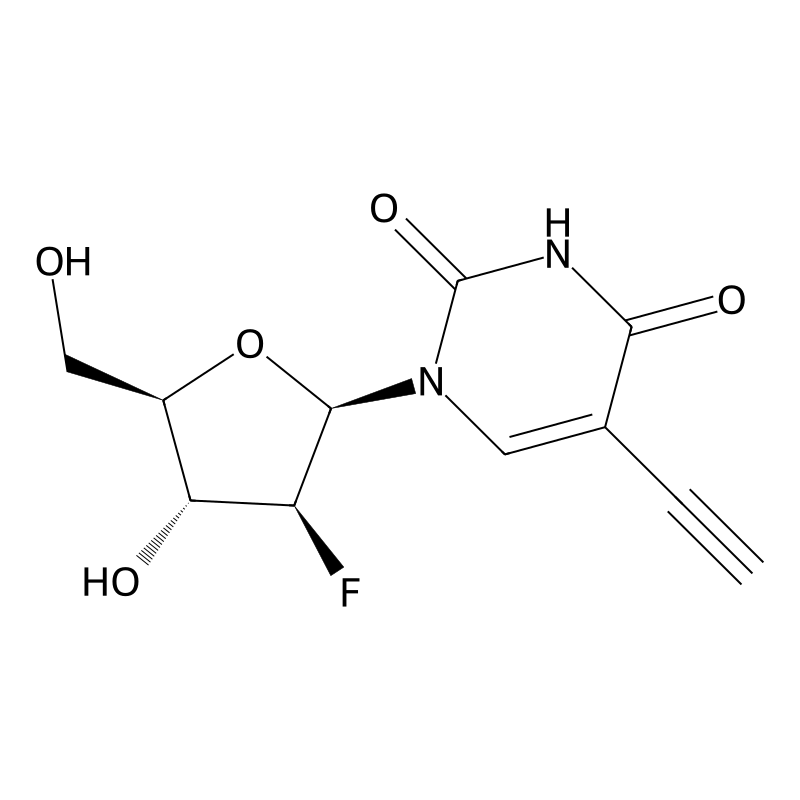

F-ara-EdU

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

F-ara-EdU (CAS 95740-26-4), chemically identified as 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethynyluracil, is a highly specialized synthetic thymidine analog utilized for the metabolic labeling of DNA. It incorporates into replicating DNA during the S-phase and is subsequently detected via copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry. From a procurement and assay-design standpoint, F-ara-EdU is prioritized over traditional nucleoside analogs due to its uniquely low cytotoxicity and its ability to preserve cellular viability and undisturbed cell cycle progression [1]. Highly soluble in water, DMSO, and DMF, it serves as a critical precursor for advanced in vivo assays, deep-tissue imaging, and long-term cell survival tracking where standard antimetabolite labels would otherwise induce necrosis, DNA instability, or experimental artifacts[1].

Generic substitution of F-ara-EdU with the industry-standard 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU) critically fails in long-term or pulse-chase applications due to severe antimetabolite toxicity and workflow incompatibilities. EdU is a potent cell poison that induces irreversible G2/M cell-cycle arrest and DNA instability at the exact concentrations required for effective fluorescent labeling, fundamentally altering the biological processes being measured and causing premature cell death [1]. Conversely, while BrdU is less toxic than EdU, its detection requires harsh DNA denaturation steps (using HCl or heat) that destroy tissue morphology and prevent multiplexed fluorescent staining[1]. Procuring F-ara-EdU bypasses both of these failure modes, as its arabinofuranosyl configuration evades the metabolic pathways responsible for EdU toxicity while retaining the mild, denaturation-free detection advantages of click chemistry [1].

Cell Cycle Progression and Proliferation Viability

A critical workflow differentiator for F-ara-EdU is its minimal impact on cell division compared to the standard EdU benchmark. In 7-day incubation assays using HeLa cells, 1 μM of EdU caused a complete 100% loss of cellular replication due to severe antimetabolite toxicity. In stark contrast, 1 μM of F-ara-EdU caused only a maximal 50% decrease in proliferation, and at a lower concentration of 100 nM, it induced zero changes in cell division rates despite yielding highly detectable DNA labeling[1].

| Evidence Dimension | Inhibition of cellular replication after 7 days |

| Target Compound Data | F-ara-EdU (1 μM): 50% maximal decrease; (100 nM): 0% decrease |

| Comparator Or Baseline | EdU (1 μM): 100% loss of cellular replication |

| Quantified Difference | F-ara-EdU preserves continuous cell division, whereas EdU completely halts replication at identical 1 μM concentrations. |

| Conditions | HeLa cells incubated for 7 days with continuous exposure to 1 μM nucleoside analogs. |

Enables researchers to procure a label for multi-day live-cell assays without artificially halting the cell cycle or inducing premature cell death.

Replication Competence in Pulse-Chase Assays

For complex temporal tracking, the primary label must not poison the DNA replication machinery. When cells were pulsed with 1 μM of either label for 72 hours and chased with 10 μM BrdU for 24 hours, approximately 90% of the F-ara-EdU-labeled cells successfully incorporated the secondary BrdU label. Conversely, less than 10% of EdU-treated cells were capable of incorporating BrdU, demonstrating that EdU causes irreversible cell-cycle arrest even after short exposures, rendering it useless for sequential tracking [1].

| Evidence Dimension | Subsequent DNA synthesis capacity (BrdU incorporation rate) |

| Target Compound Data | F-ara-EdU: ~90% of labeled cells successfully incorporated BrdU |

| Comparator Or Baseline | EdU: <10% of labeled cells incorporated BrdU |

| Quantified Difference | >80% absolute increase in replication-competent cells when using F-ara-EdU. |

| Conditions | 72-hour pulse with 1 μM F-ara-EdU or EdU, followed by a 24-hour chase with 10 μM BrdU. |

Validates F-ara-EdU as the mandatory procurement choice for dual-labeling and pulse-chase experiments where subsequent cellular events must be recorded.

Labeling Efficiency vs. Toxicity Threshold (Metabolic Labeling Index)

The commercial and practical utility of a metabolic label is defined by the gap between its effective detection concentration and its toxicity threshold. EdU exhibits an IC50 for G2/M cell-cycle arrest of approximately 0.2 μM, which is nearly 50-fold lower than the 10 μM concentration typically required for highly efficient fluorescent detection, making toxic side effects unavoidable. F-ara-EdU effectively bypasses this limitation, allowing for bright, sensitive click-chemistry detection at concentrations well below its toxicity threshold, thus offering a vastly superior 'metabolic labeling index' [1].

| Evidence Dimension | Concentration required for G2/M arrest vs. efficient detection |

| Target Compound Data | F-ara-EdU: Efficiently labels DNA at concentrations (e.g., 100 nM) that cause no cell-cycle arrest |

| Comparator Or Baseline | EdU: IC50 for G2/M arrest (0.2 μM) is 50-fold lower than optimal detection concentration (10 μM) |

| Quantified Difference | F-ara-EdU uncouples detection sensitivity from G2/M arrest, whereas EdU guarantees toxicity at functional labeling concentrations. |

| Conditions | In vitro metabolic labeling followed by flow cytometry and copper-catalyzed azide-alkyne cycloaddition. |

Allows buyers to achieve maximum signal-to-noise ratios in fluorescence assays without compromising the biological integrity of the sample.

In Vivo Pulse-Chase 'Birth Dating' of DNA

Because F-ara-EdU does not induce irreversible cell-cycle arrest, it is the optimal reagent for microinjection into embryos (e.g., Zebrafish models) to track cell fate over multiple days. It allows researchers to map complex patterns of quiescent and senescent cells without disrupting natural developmental timelines, a process impossible with standard EdU [1].

Long-Term Stem Cell Tracking and Differentiation Assays

In stem cell research, tracking division modes and differentiation requires prolonged chase periods. F-ara-EdU's minimal impact on proliferation rates ensures that stem cells can undergo multiple division cycles post-labeling, providing accurate, artifact-free data on tissue histogenesis and renewal [1].

Super-Resolution 3D Chromatin Architecture Imaging

Advanced structural biology techniques require labels that do not induce sister chromatid exchange or functionally detrimental chromatin structural changes. F-ara-EdU provides robust click-chemistry signal density while maintaining native DNA replication mechanics, making it the preferred precursor for super-resolution visualization of chromosomal loop structures [2].

References

- [1] Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404-20409.

- [2] Bintu, B., et al. (2021). Super-resolution visualization and modeling of human chromosomal regions reveals cohesin-dependent loop structures. Genome Biology, 22(1), 1-25.